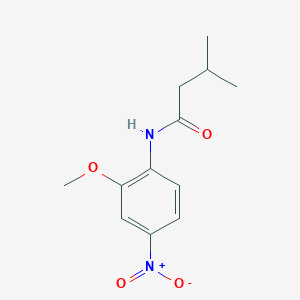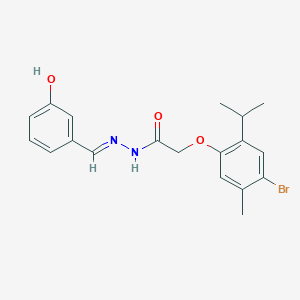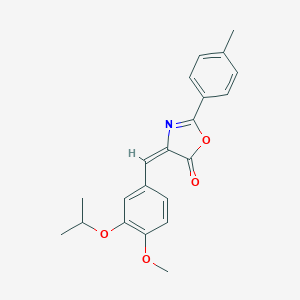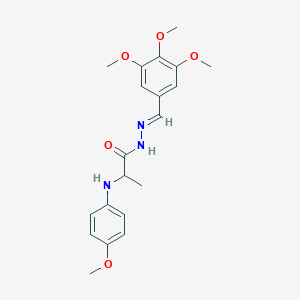![molecular formula C18H19IN4O3S B450038 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide](/img/structure/B450038.png)
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodophenoxy group, an aminocarbothioyl group, and a phenylacetamide moiety. Its molecular formula is C18H19IN4O3S, and it has a molecular weight of 514.34 g/mol .
Méthodes De Préparation
The synthesis of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of a phenoxy compound under controlled conditions.
Introduction of the aminocarbothioyl group: This step typically involves the reaction of the iodophenoxy intermediate with a thiourea derivative.
Formation of the final compound: The final step involves the reaction of the aminocarbothioyl intermediate with phenylacetamide under specific conditions to yield the target compound.
Analyse Des Réactions Chimiques
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool in molecular biology.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-{4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-phenylacetamide can be compared with other similar compounds, such as:
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
4-(2-(aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate: This compound has a similar ethoxyphenyl group but differs in the benzoate moiety.
4-(2-(aminocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar aminocarbothioyl group but differs in the phenyl and benzoate moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19IN4O3S |
|---|---|
Poids moléculaire |
498.3g/mol |
Nom IUPAC |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H19IN4O3S/c1-2-25-15-9-12(10-21-23-18(20)27)8-14(19)17(15)26-11-16(24)22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,22,24)(H3,20,23,27)/b21-10+ |
Clé InChI |
GFDRVHWLCODWMB-UFFVCSGVSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
![4-[2-(3-Iodo-4-isopropoxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B449963.png)







